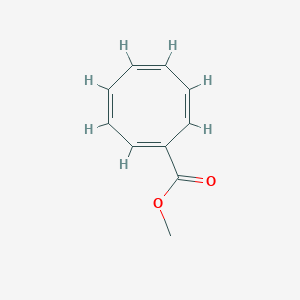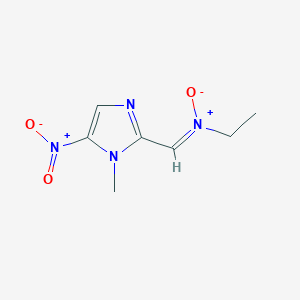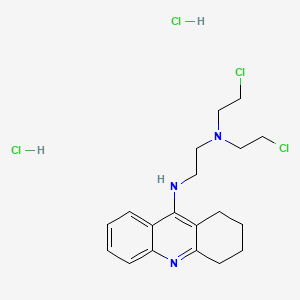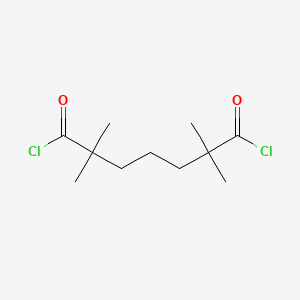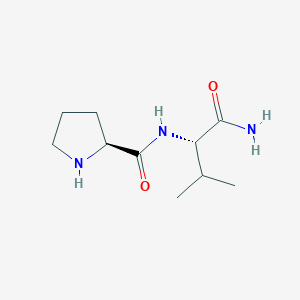
(1,1-Dioxothian-4-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxothian-4-yl) acetate is an organic compound with the molecular formula C8H12O4S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, and features an acetate group attached to the fourth carbon of the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothian-4-yl) acetate typically involves the reaction of thiane with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Thiane+Acetic Anhydride→(1,1-Dioxothian-4-yl) acetate+Acetic Acid
The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Catalyst: Sulfuric acid or another strong acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of acetic anhydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant flow rates, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothian-4-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate group can be reduced to an alcohol under mild conditions.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted thiane derivatives
Scientific Research Applications
(1,1-Dioxothian-4-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which (1,1-Dioxothian-4-yl) acetate exerts its effects is primarily through its ability to undergo various chemical transformations. The sulfur atom in the thiane ring can participate in redox reactions, while the acetate group can be modified to introduce different functional groups. These transformations enable the compound to interact with biological targets and pathways, potentially leading to bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxothian-4-yl)acetate
- Ethyl 2-(1,1-dioxothian-4-ylidene)acetate
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness
(1,1-Dioxothian-4-yl) acetate is unique due to its specific structural features, such as the presence of both a sulfur atom and an acetate group
Properties
CAS No. |
38690-86-7 |
|---|---|
Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(1,1-dioxothian-4-yl) acetate |
InChI |
InChI=1S/C7H12O4S/c1-6(8)11-7-2-4-12(9,10)5-3-7/h7H,2-5H2,1H3 |
InChI Key |
FBSHWWGJKAUMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCS(=O)(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


